TGF-β1 Signaling Inhibition: Mechanistic Differentiation from Cathayanin B in Diabetic Complication Models
Kuwanol A is specifically claimed to inhibit TGF-β1 signaling, a pathway central to diabetic nephropathy, retinopathy, neuropathy, and fibrosis progression [1]. In the same patent (WO2014/168458A1), the co-isolated compound Cathayanin B is claimed to inhibit advanced glycation end-product (AGE) formation and aldose reductase activity—mechanistically distinct targets [1]. This functional divergence means these two compounds are not interchangeable for diabetic complication research: Kuwanol A addresses the TGF-β1-driven fibrotic axis, while Cathayanin B targets the AGE/RAGE and polyol pathways. No quantitative IC₅₀ for Kuwanol A on TGF-β1 is disclosed in the patent; the evidence is qualitative (pathway-level claim).
| Evidence Dimension | Mechanism of action in diabetic complications |
|---|---|
| Target Compound Data | TGF-β1 signaling inhibition (qualitative patent claim; no IC₅₀ reported) for diabetic nephritis, retinopathy, neuropathy, fibrosis, and metastasis |
| Comparator Or Baseline | Cathayanin B: AGE formation inhibition and aldose reductase inhibition (qualitative patent claim; no IC₅₀ reported) |
| Quantified Difference | Not quantifiable—pathway-level mechanistic divergence; no shared assay or numerical comparator available |
| Conditions | Patent WO2014/168458A1; in vitro TGF-β1 signaling assay (details undisclosed) |
Why This Matters
For research programs targeting the TGF-β1 axis in fibrosis or diabetic complications, Kuwanol A provides a mechanistically distinct tool compound that Cathayanin B cannot replace, and vice versa for AGE/aldose reductase studies.
- [1] Chang HB, Yoon J, Lee H, Rho YK. Use of Compounds Isolated from Morus Bark. International Patent WO2014/168458A1, 2014. View Source
